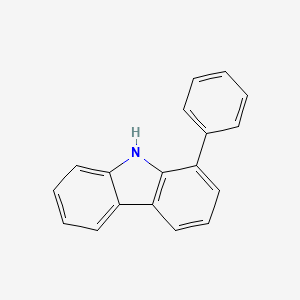

1-Phenyl-9h-carbazole

Description

Structure

3D Structure

Properties

CAS No. |

96125-70-1 |

|---|---|

Molecular Formula |

C18H13N |

Molecular Weight |

243.3 g/mol |

IUPAC Name |

1-phenyl-9H-carbazole |

InChI |

InChI=1S/C18H13N/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16/h1-12,19H |

InChI Key |

FBTOLQFRGURPJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2NC4=CC=CC=C34 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Functionalization of 1 Phenyl 9h Carbazole

Direct Synthesis Approaches to 1-Phenyl-9H-Carbazole

Direct synthesis methods aim to construct the 1-phenyl-9H-carbazole skeleton in a highly efficient manner. These approaches can be broadly categorized into nucleophilic substitutions, transition-metal-catalyzed cross-couplings, and intramolecular cyclization reactions.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) presents a viable, though less common, pathway to C-1 arylated carbazoles. This method typically involves the reaction of a carbazole (B46965) anion with an activated aryl halide. For the synthesis of related carbazole derivatives, conditions such as reacting carbazole with 4-fluoroacetophenone in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with potassium carbonate as the base at elevated temperatures (135°C) have proven effective, yielding the product in 67% yield. The success of this reaction relies on the activation of the aryl halide by an electron-withdrawing group and the use of polar aprotic solvents to enhance the nucleophilicity of the carbazole anion. However, achieving regioselective substitution at the C-1 position can be challenging compared to the more nucleophilic N-9 position.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium and copper, represents the most powerful and versatile strategy for forging the crucial carbon-carbon bond between the phenyl group and the carbazole core. These methods offer high yields and functional group tolerance.

The Ullmann reaction is a classical copper-catalyzed method for forming aryl-aryl or aryl-heteroaryl bonds. Traditional Ullmann conditions involve the coupling of an aryl halide with a copper reagent at high temperatures. organic-chemistry.org For instance, the N-arylation of carbazole with iodobenzene (B50100) can be achieved using copper(I) iodide (CuI) in a high-boiling solvent like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) at 170°C. While highly effective for N-arylation (C-N bond formation), directing this reaction to form a C-C bond specifically at the C-1 position of the carbazole nucleus is a significant challenge. acs.orgresearchgate.net Achieving such regioselectivity often requires substrates with specific directing groups or a multi-step approach where the C-C bond is formed prior to the final carbazole ring closure. Modern Ullmann-type reactions may use ligands to facilitate the coupling under milder conditions and improve selectivity. acs.orgresearchgate.net

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of C-C bonds. This reaction typically couples an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide. nih.gov To synthesize 1-phenyl-9H-carbazole, this can involve the reaction of a 1-halocarbazole with phenylboronic acid or, conversely, a carbazole-1-boronic acid with a phenyl halide. A representative procedure employs a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a base like potassium carbonate in a solvent system such as a mixture of tetrahydrofuran (B95107) (THF) and water. nih.gov

A powerful two-step strategy combines a Suzuki coupling with a subsequent cyclization. For example, the Suzuki-Miyaura reaction between a suitably substituted boronic acid and 2-bromonitrobenzene can produce a 2-nitrobiphenyl (B167123) intermediate. derpharmachemica.com This intermediate is then subjected to a reductive cyclization to form the carbazole ring, a method that offers excellent regiocontrol for substitution at the C-1 position. derpharmachemica.comrsc.org

| Reactants | Catalyst / Reagents | Solvent / Conditions | Product | Yield |

| 1. 3-(4,4,5,5-Tetramethyl- acs.orgnih.govdioxaborolan-2-yl)-benzoic acid methyl ester + 2-Bromonitrobenzene | Pd(PPh₃)₄, K₂CO₃ | Toluene, Reflux | 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | 85% derpharmachemica.com |

| 2. (5,8-dimethyl-9H-carbazol-3-yl)boronic acid (N-Boc protected) + Aryl Halides | Pd(PPh₃)₄, Na₂CO₃ | 1,4-Dioxane/H₂O, Reflux | 6-Aryl-1,4-dimethyl-9H-carbazoles | Good yields nih.gov |

| 3. Carbazole boronic acids + Phenyl halides | Pd(PPh₃)₄, K₂CO₃ | THF, 80°C | Phenyl-substituted carbazoles | Up to 92% (for N-phenyl) |

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org While it is a premier method for forming C(sp²)-C(sp) bonds, it is not a direct method for creating the C(sp²)-C(sp²) bond of 1-phenyl-9H-carbazole. wikipedia.orgresearchgate.net Instead, it is employed in multi-step syntheses where an alkynyl group is introduced onto the carbazole or a precursor, which is then elaborated in subsequent steps. rsc.org For example, a halogenated carbazole can be coupled with phenylacetylene (B144264) to introduce a phenylethynyl moiety. rsc.org This powerful reaction allows for the construction of complex, conjugated carbazole-based systems under mild conditions, but does not directly yield the 1-phenyl derivative in a single step. wikipedia.orgresearchgate.net

Intramolecular Cyclization and Arylation Reactions

Intramolecular reactions provide an elegant and efficient means of constructing the carbazole ring system, often with high regioselectivity.

One of the most direct methods to synthesize 1-phenyl-9H-carbazole is through the photostimulated intramolecular C-C arylation of a diarylamine precursor via an SRN1 (radical-nucleophilic substitution) mechanism. acs.orgresearchgate.net In this approach, a precursor such as N-(2-bromophenyl)-2-phenylbenzenamine is treated with a strong base (e.g., potassium tert-butoxide) in a solvent like liquid ammonia (B1221849) or DMSO and subjected to UV irradiation. acs.orgchim.it This initiates a radical chain reaction that results in intramolecular cyclization to form the C1-C9a bond of the carbazole skeleton. acs.orgchim.it This method has been reported to produce 1-phenyl-9H-carbazole in a 38% yield, alongside a 58% yield of the isomeric 9H-tribenz[b,d,f]azepine. acs.orgresearchgate.net

Another key strategy is the Cadogan reductive cyclization. derpharmachemica.com This reaction involves the deoxygenative cyclization of a 2-nitrobiphenyl derivative using a trivalent phosphorus reagent, such as triphenylphosphine (B44618) (PPh₃). derpharmachemica.comresearchgate.netresearchgate.net The required 2-nitrobiphenyl precursors are often conveniently synthesized via Suzuki-Miyaura coupling, making this a powerful two-step sequence. derpharmachemica.comrsc.org For instance, coupling 3-(methoxycarbonyl)phenylboronic acid methyl ester with 2-bromonitrobenzene yields the corresponding 2'-nitro-biphenyl, which upon treatment with PPh₃ in refluxing o-dichlorobenzene, cyclizes to give a mixture of carbazole-1- and carbazole-3-carboxylic acid methyl esters. derpharmachemica.com This demonstrates the utility of the Cadogan reaction for accessing C-1 substituted carbazoles with high regiocontrol. derpharmachemica.comresearchgate.net

| Method | Precursor | Reagents / Conditions | Product | Yield |

| Photostimulated SRN1 Cyclization | N-(2-bromophenyl)-2-phenylbenzenamine | t-BuOK, UV light | 1-Phenyl-9H-carbazole | 38% acs.orgresearchgate.net |

| Cadogan Reductive Cyclization | 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | PPh₃, o-dichlorobenzene | 9H-Carbazole-1-carboxylic acid methyl ester | 48% derpharmachemica.com |

| Photostimulated SRN1 Cyclization | 2'-Halo[1,1'-biphenyl]-2-amines | t-BuOK, UV light, DMSO/NH₃ | Substituted 9H-carbazoles | Up to 96% acs.orgnih.gov |

Regioselective C-H Functionalization Strategies

Direct functionalization of the carbazole core via C-H activation is an atom-economical approach to introduce molecular complexity. These strategies often rely on transition metal catalysis to achieve high regioselectivity.

Rhodium(II) carbenoids have emerged as effective reagents for the direct C-H functionalization of carbazoles. The reaction between a 9H-carbazole and a 1-sulfonyl-1,2,3-triazole, in the presence of a rhodium(II) catalyst, generates an α-imino rhodium(II) carbenoid in situ. This reactive intermediate can then undergo a C(sp²)-H insertion reaction. sci-hub.seresearchgate.net

Research has shown that this method is highly regioselective for the C3 position of the carbazole nucleus. sci-hub.se Notably, the reaction is effective for a range of N-substituted carbazoles. Specifically, 9-phenyl-9H-carbazole reacts smoothly under these conditions to afford the C3-functionalized product in high yield (83%). sci-hub.se The proposed mechanism involves the generation of the electrophilic rhodium(II) carbenoid, which is then attacked by the electron-rich carbazole ring, leading to the observed C-H insertion product. sci-hub.se

Table 3: C3-Functionalization of 9-Phenyl-9H-carbazole via Rhodium Carbenoid Insertion

| Carbazole Substrate | Reagent | Catalyst | Product | Yield | Reference(s) |

|---|

Palladium-catalyzed C-H functionalization is a versatile tool for modifying the carbazole skeleton, though it often requires a directing group to control the site of reaction. chim.it The directing group, typically installed on the carbazole nitrogen, coordinates to the palladium catalyst and positions it for a selective C-H activation at a proximal site, most commonly the C1 or C8 position. chim.itnih.gov

An attempt to perform a Ru(II)-catalyzed hydroxymethylation on 1-phenyl-9H-carbazole proved unsuccessful, highlighting the critical role that a directing group plays in such transformations. acs.org In contrast, successful C-H arylation has been demonstrated using a dual catalytic system comprising Ru(bpy)₃Cl₂ and Pd(OAc)₂. In this system, a pyrimidin-2-yl group attached to the carbazole nitrogen acts as the directing group, facilitating regioselective arylation with aryldiazonium salts. rsc.org This strategy underscores the necessity of a directing group to override the intrinsic reactivity of the carbazole nucleus and achieve controlled functionalization at specific positions. The general pathway for these directed reactions involves the formation of a palladacycle intermediate, which then reacts with a coupling partner. nih.gov

Synthesis of 1-Phenyl-9H-Carbazole Derivatives

The nitrogen atom of the carbazole ring is a common site for derivatization, allowing for the modulation of the molecule's electronic and physical properties. Substitution at the 9-position is a facile reaction. thieme-connect.de

A variety of methods exist for the N-alkylation and N-arylation of the carbazole core. N-alkylation can be achieved under phase-transfer conditions using catalysts like triethylbenzylammonium chloride (TEBA). beilstein-journals.org The Mitsunobu reaction, employing reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), provides another route for N-alkylation using alcohols. researchgate.net

For N-arylation, copper-catalyzed Ullmann-type couplings are frequently used. A simple and efficient system for the N-arylation of carbazoles with aryl iodides utilizes a copper salt, a β-diketone ligand, and an inorganic base. rsc.org Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are also powerful tools for forming the C-N bond between the carbazole nitrogen and an aryl group. tandfonline.com These strategies allow for the introduction of a wide array of functional groups onto the carbazole nitrogen, leading to a diverse library of derivatives. rsc.orgsnnu.edu.cn

Table 4: General Strategies for N-Substitution of Carbazoles

| Reaction Type | Reagents/Catalyst | Substrate Scope | Reference(s) |

|---|---|---|---|

| N-Alkylation (Phase Transfer) | Alkyl halide, Base, TEBA | Alkyl groups | beilstein-journals.org |

| N-Alkylation (Mitsunobu) | Alcohol, DEAD, PPh₃ | Alkyl groups | researchgate.net |

| N-Arylation (Ullmann Coupling) | Aryl iodide, Cu salt, β-diketone, Base | Aryl groups | rsc.org |

Core Functionalization at Specific Positions (e.g., C3, C6, C8)

The functionalization of the 1-Phenyl-9H-carbazole core is a critical step in tailoring its properties for specific applications. The electron-rich nature of the carbazole ring system directs electrophilic aromatic substitution primarily to the C3 and C6 positions. However, the presence of the phenyl group at C1 introduces steric hindrance and electronic effects that can modulate this reactivity.

C3 and C6 Functionalization:

Electrophilic aromatic substitution reactions are commonly employed to introduce functional groups at the C3 and C6 positions of the carbazole nucleus. For instance, halogenation using N-bromosuccinimide (NBS) in dichloromethane (B109758) (DCM) proceeds under mild conditions to yield C3 and C6 brominated derivatives. Nitration can also be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid, though yields may be impacted by the steric bulk of the C1-phenyl group.

Recent research has demonstrated the C3-selective functionalization of 9-alkyl- and 9-aryl-substituted 9H-carbazoles using in situ-generated α-iminorhodium(II) carbenoids. sci-hub.se This method introduces an enamido group at the C3 position, which can be further transformed into other valuable functionalities. sci-hub.se

C8 Functionalization:

Functionalization at the C1 and C8 positions is typically achieved through directed lithiation or metal-catalyzed C-H activation strategies. chim.it The directing-group approach is crucial for achieving regioselectivity at these positions. chim.it For instance, the phenyl group at C1 can act as an ortho-directing group, as seen in the chlorination of 1-phenyl-9H-carbazole with N-chlorosuccinimide (NCS), which yields 1-chloro-8-phenylcarbazole.

Late-stage functionalization techniques have also been developed to introduce substituents at the C8 position. For example, borylation at C8 can set the stage for subsequent oxygenation, leading to valuable derivatives. nsf.gov

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) have gained prominence as a powerful tool in organic synthesis due to their efficiency, atom economy, and operational simplicity. researchgate.net These reactions allow for the construction of complex molecular scaffolds in a single step from three or more starting materials. researchgate.net

Several MCRs have been developed for the synthesis of functionalized carbazole derivatives. For example, a one-pot, three-component condensation of 2-nitrovinylcarbazoles with amines and dimethylacetylene dicarboxylate (DMAD) in the presence of an iron catalyst has been reported for the synthesis of carbazole-tethered pyrrole (B145914) derivatives. nih.gov Another approach involves a pseudo-four-component Hantzsch reaction to produce 1,4-dihydropyridine (B1200194) derivatives bearing a carbazole moiety. nih.gov

More recently, a one-pot, catalyst-free MCR has been utilized to synthesize furo[3′,4′:5,6]pyrido[2,3-c]carbazol-1-one derivatives from tetronic acid, substituted benzaldehydes, and 9-ethyl-9H-carbazol-3-amine in ethanol. nih.gov

Challenges and Advancements in 1-Phenyl-9H-Carbazole Synthesis

The synthesis of 1-Phenyl-9H-carbazole and its derivatives is not without its challenges. Key areas of ongoing research focus on improving regiochemical control, optimizing reaction yields for scalability, and developing more sustainable synthetic routes.

Regiochemical Control and Selectivity

Achieving regiochemical control is a significant hurdle in carbazole synthesis, particularly when aiming for specific substitution patterns. oregonstate.edu Traditional methods, such as the cyclization of diphenylamines, often yield mixtures of regioisomers, with the major product arising from C-C bond formation at the least sterically hindered position. oregonstate.edu

To address this, researchers have developed methods that offer greater regioselectivity. The use of directing groups in metal-catalyzed C-H activation has proven effective for site-selective functionalization. chim.it For instance, a directing group can facilitate cyclometalation at a specific C-H bond, leading to the desired functionalized product. chim.it

Furthermore, catalyst and substrate control have been shown to influence the regioselectivity of gold-catalyzed cyclizations of indole-functionalized alkynols, allowing for the synthesis of a variety of regioselectively substituted carbazole derivatives. researchgate.net

Yield Optimization and Scalability

Optimizing reaction yields and ensuring the scalability of synthetic methods are crucial for the practical application of 1-Phenyl-9H-carbazole and its derivatives. Several strategies have been explored to enhance yields and facilitate large-scale production.

For example, a photostimulated SRN1 reaction of N-(2-bromophenyl)-2-phenylbenzenamine has been used to synthesize 1-phenyl-9H-carbazole, albeit with a modest yield of 38%. researchgate.netacs.org However, a similar photostimulated reaction of N-phenyl-2'-halo[1,1'-biphenyl]-2-amines has been shown to produce N-phenylcarbazoles in excellent yields of up to 96%. conicet.gov.aracs.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also widely used for the synthesis of carbazole precursors, with reported yields ranging from moderate to very good (45-89%). researchgate.netacs.org The efficiency of these reactions can be highly dependent on the choice of catalyst, ligand, and reaction conditions. A Pd/Cu-cocatalyzed one-pot reaction of 2-allyl-3-iodo-1-tosyl-1H-indoles and terminal alkynes has been developed for the efficient synthesis of polysubstituted carbazoles, with one reaction being successfully scaled up to a 1-gram scale, yielding the product in 77% yield. acs.org

Sustainable and Green Chemistry Approaches

In recent years, there has been a growing emphasis on the development of sustainable and green chemistry approaches in organic synthesis. ijnc.ir This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and reduce the environmental impact of chemical processes. mdpi.com

In the context of carbazole synthesis, several green chemistry strategies have been explored. The use of water as a solvent, where feasible, offers significant environmental benefits due to its non-toxic and non-flammable nature. mdpi.com Catalyst-free multicomponent reactions, as mentioned earlier, also represent a greener approach by eliminating the need for potentially toxic and expensive metal catalysts. nih.gov

Furthermore, the development of direct C-H bond arylation methods for the synthesis of carbazoles is a step towards more atom-economical and sustainable processes. unipi.it These methods avoid the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and the amount of waste generated.

Advanced Spectroscopic and Electrochemical Characterization Techniques for 1 Phenyl 9h Carbazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 1-phenyl-9H-carbazole, ¹H and ¹³C NMR are fundamental for confirming its synthesis and purity, while more advanced NMR techniques can offer deeper insights into the electronic environment of other key atoms within its derivatives.

¹H NMR Spectroscopy for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy is crucial for identifying the chemical environment of hydrogen atoms within a molecule. In 1-phenyl-9H-carbazole, the distinct aromatic protons on both the carbazole (B46965) and phenyl moieties exhibit characteristic chemical shifts and coupling patterns.

The signals for the protons on the carbazole core are typically observed in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents. Specifically, the protons adjacent to the nitrogen atom and those on the fused benzene (B151609) rings have unique resonances. The protons on the phenyl group also appear in the aromatic region, with their exact shifts influenced by their position relative to the carbazole ring.

A representative ¹H NMR spectrum of 9-phenyl-9H-carbazole in deuterated chloroform (CDCl₃) shows distinct signals corresponding to the different protons in the molecule. oup.com The protons of the carbazole moiety typically appear as doublets and multiplets between 7.2 and 8.2 ppm. oup.com The protons of the N-phenyl group are often observed as a multiplet in the range of 7.4 to 7.6 ppm. oup.com

Interactive Data Table: Representative ¹H NMR Chemical Shifts for 9-Phenyl-9H-carbazole in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carbazole H-1, H-8 | ~8.18 | d | 7.8 |

| Carbazole H-4, H-5 | ~7.45 | m | |

| Carbazole H-2, H-7 | ~7.32 | m | |

| Carbazole H-3, H-6 | ~7.5-7.6 | m | |

| Phenyl H-2', H-6' | ~7.6 | m | |

| Phenyl H-3', H-5' | ~7.5 | m | |

| Phenyl H-4' | ~7.4 | m |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in 1-phenyl-9H-carbazole gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The aromatic carbons of both the carbazole and phenyl rings resonate in the typical downfield region for sp²-hybridized carbons, generally between 109 and 142 ppm. oup.comrsc.org The quaternary carbons, such as those at the fusion points of the carbazole rings and the carbon of the phenyl ring attached to the nitrogen, have distinct chemical shifts that aid in their assignment. oup.comdoi.org

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for 9-Phenyl-9H-carbazole in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbazole C-4a, C-4b | ~123.7 |

| Carbazole C-9a, C-8a | ~141.2 |

| Carbazole C-1, C-8 | ~110.2 |

| Carbazole C-2, C-7 | ~120.3 |

| Carbazole C-3, C-6 | ~120.7 |

| Carbazole C-4, C-5 | ~126.3 |

| Phenyl C-1' | ~138.1 |

| Phenyl C-2', C-6' | ~127.5 |

| Phenyl C-3', C-5' | ~130.2 |

| Phenyl C-4' | ~127.8 |

Note: The assignments are based on typical values and may require confirmation through advanced 2D NMR techniques for unequivocal assignment.

Advanced NMR Techniques (e.g., 15N CP/MAS NMR, 11B NMR, 19F NMR)

For derivatives of 1-phenyl-9H-carbazole that incorporate other NMR-active nuclei, advanced NMR techniques provide further structural insights.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR can directly probe the electronic environment of the nitrogen atom in the carbazole ring. The chemical shift of the ¹⁵N nucleus is sensitive to substitution on the carbazole core and the phenyl ring. nih.gov Although ¹⁵N has a low natural abundance, techniques like ¹H/¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate the nitrogen to nearby protons, aiding in structural confirmation. rsc.org DFT calculations of ¹⁵N chemical shifts have also been shown to correlate well with experimental values, providing a powerful tool for structural characterization. nih.gov

¹¹B NMR Spectroscopy: For 1-phenyl-9H-carbazole derivatives that incorporate boron, such as those used in organic light-emitting diodes (OLEDs) or as sensors, ¹¹B NMR is essential. blogspot.com The chemical shift and line width of the ¹¹B signal can provide information about the coordination number and geometry of the boron atom (e.g., trigonal planar vs. tetrahedral). sdsu.eduhuji.ac.il The ¹¹B chemical shift range is wide, allowing for clear distinction between different boron environments. blogspot.com

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus with 100% natural abundance, making ¹⁹F NMR a powerful tool for characterizing fluorinated derivatives of 1-phenyl-9H-carbazole. rsc.org The ¹⁹F chemical shift is extremely sensitive to the electronic environment, providing a sensitive probe for changes in the molecular structure. nih.govnih.gov Coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can provide valuable information for structural assignment. mdpi.com For example, in a study of 1-(4-fluorobenzoyl)-9H-carbazole, the fluorine signal was observed at -107.9 ppm. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of 1-phenyl-9H-carbazole and its derivatives.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a compound. doi.org This is particularly useful for confirming the successful synthesis of a target molecule and distinguishing it from other compounds with the same nominal mass. For 1-phenyl-9H-carbazole (C₁₈H₁₃N), the calculated exact mass can be confirmed to several decimal places using HRMS, providing strong evidence for its identity. rsc.org For instance, the calculated mass for the protonated molecule [M+H]⁺ is often compared with the experimentally found value to confirm the composition. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sums.ac.ir It is well-suited for the analysis of volatile and thermally stable compounds like 1-phenyl-9H-carbazole. phcog.com

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and polarity in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound. The mass spectrum of 1-phenyl-9H-carbazole typically shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight. nist.gov This technique is valuable for identifying 1-phenyl-9H-carbazole in complex mixtures and for assessing its purity. researchgate.net

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful technique for the precise mass determination of molecules. In the context of 1-Phenyl-9H-carbazole and its derivatives, TOF-MS, often coupled with liquid chromatography (LC) and electrospray ionization (ESI), serves as a critical tool for confirming molecular identity and characterizing complex mixtures. The molecular formula of 1-Phenyl-9H-carbazole is C₁₈H₁₃N, corresponding to a precise molecular weight of approximately 243.30 g/mol nist.gov.

High-resolution TOF-MS allows for the determination of the elemental composition of the parent ion and its fragments, providing unequivocal structural confirmation. For instance, in the study of synthetic cannabinoids derived from a carbazole core, liquid chromatography-electrospray ionization-quadrupole time-of-flight-mass spectrometry (LC-ESI-QToF-MS) is instrumental in identifying and characterizing various metabolites nih.gov. This technique enables the detection of metabolic products such as hydroxylated and N-dealkylated species, demonstrating the utility of TOF-MS in tracking the biotransformation of carbazole derivatives nih.gov. The high mass accuracy of TOF-MS ensures confident identification of compounds even in complex biological matrices.

Table 1: Mass Spectrometry Data for 1-Phenyl-9H-carbazole

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₃N |

| Molecular Weight | 243.3025 g/mol |

| Ionization Energy | 7.7 ± 0.1 eV |

Data sourced from the NIST Chemistry WebBook nist.gov.

Vibrational Spectroscopy

Vibrational spectroscopy provides detailed information about the bonding structure and functional groups within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the characteristic vibrational modes of 1-Phenyl-9H-carbazole and its derivatives. The FT-IR spectrum reveals key functional groups and provides insight into the molecular structure. Aromatic compounds like carbazoles show distinctive absorptions in the C-H stretching region (3100-3000 cm⁻¹) and the C=C ring stretching region (1600-1400 cm⁻¹) vscht.cz.

In derivatives of 9H-carbazole, specific vibrational bands can be assigned to different parts of the molecule. For example, the C-N bond stretching vibration is typically observed around 1230 cm⁻¹ researchgate.net. The presence of substituents introduces new characteristic peaks; for instance, a carbonyl (C=O) stretching band appears around 1663-1715 cm⁻¹ in acylated carbazole derivatives mdpi.comclockss.org. The substitution pattern on the carbazole or phenyl rings can also be inferred from the out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region researchgate.net. Research on a 9-phenyl-9H-carbazole-3-carbaldehyde derivative identified characteristic peaks corresponding to its specific functional groups researchgate.net.

Table 2: Characteristic FT-IR Absorption Bands for Carbazole Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring | vscht.cz |

| 1600-1585 | C=C Stretch | Aromatic Ring | vscht.cz |

| 1500-1400 | C=C Stretch | Aromatic Ring | vscht.cz |

| ~1230 | C-N Stretch | Carbazole Core | researchgate.net |

| 1663-1715 | C=O Stretch | Carbonyl Group | mdpi.comclockss.org |

Raman Spectroscopy

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For carbazole derivatives, Raman spectroscopy is particularly useful for characterizing the carbocyclic framework. Studies on compounds like 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester have utilized FT-Raman spectroscopy alongside theoretical calculations (DFT) to perform complete vibrational assignments researchgate.net. In such studies, the experimental Raman spectra are compared with theoretically simulated spectra to confirm the assignment of vibrational modes. For instance, the B-C linkage stretching vibrations in this derivative were assigned to peaks at 1323 cm⁻¹ in the FT-Raman spectrum, which aligned well with the theoretically calculated frequency of 1328 cm⁻¹ researchgate.net. This correlative approach between experimental and computational results provides a robust analysis of the molecule's vibrational properties.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques probe the electronic transitions within a molecule, offering insights into its photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions in 1-Phenyl-9H-carbazole. The parent compound and its derivatives typically exhibit strong absorption bands in the UV region. The absorption spectrum of 1-Phenyl-9H-carbazole features a major band between 327-337 nm, which is attributed to a spin-allowed π–π* local excitation (LE) transition within the carbazole moiety nih.gov. The NIST Chemistry WebBook also provides a reference UV/Visible spectrum for this compound nist.gov.

Substituents on the carbazole or phenyl rings can significantly influence the absorption properties. For example, introducing an electron-donating methoxy (B1213986) group can cause a red-shift in the absorption maximum, indicating a lowering of the π–π* energy level researchgate.net. In some derivatives, a weak intramolecular charge transfer (ICT) band may also be observed as a low-energy shoulder extending from the main absorption peak nih.gov. Upon oxidation, 9-phenylcarbazole (B72232) cation radicals display a characteristic broad absorption band in the visible to near-infrared region (550-900 nm) ntu.edu.tw.

Table 3: UV-Vis Absorption Data for 1-Phenyl-9H-carbazole and Related Compounds

| Compound | Solvent | λmax (nm) | Transition | Reference |

|---|---|---|---|---|

| 1-Phenyl-9H-carbazole | - | 327-337 | π–π* (LE) | nih.gov |

| Carbazole | Ethanol | 292, 322 | π–π* | nih.gov |

| 1-Phenyl-9H-carbazole derivative (1F) | THF | ~329 | π–π* (LE) & ICT | nih.gov |

| Oxidized 9-Phenylcarbazole (Cation Radical) | - | 550-900 | Charge Transfer | ntu.edu.tw |

Fluorescence and Photoluminescence Spectroscopy

Fluorescence and photoluminescence spectroscopy reveal the emissive properties of 1-Phenyl-9H-carbazole and its derivatives after electronic excitation. The parent N-Phenylcarbazole has a reported emission peak at 343 nm when excited at 340 nm aatbio.com. The emission characteristics are highly sensitive to the molecular environment and substitution pattern.

Derivatives of 1-Phenyl-9H-carbazole often exhibit interesting photoluminescent behaviors, such as aggregation-induced emission (AIE) nih.gov. In dilute solutions like THF at room temperature, these compounds may show very weak fluorescence, typically in the 380–420 nm range, originating from the locally excited state of the 9-phenyl-9H-carbazole moiety nih.gov. However, in a rigid state, such as in a frozen solvent at 77 K or in a thin film, they can display intense yellowish emission at longer wavelengths (~535-540 nm) nih.gov. This significant shift and enhancement in emission are attributed to the restriction of intramolecular rotations in the aggregated state, which promotes radiative decay from an intramolecular charge transfer (ICT) state nih.govnih.gov. The quantum yields and radiative decay constants in the solid state are found to be influenced by the electron-donating ability of substituents on the 9-phenyl group nih.gov.

Table 4: Fluorescence Emission Data for 1-Phenyl-9H-carbazole and Derivatives

| Compound/Derivative | Conditions | Excitation λ (nm) | Emission λmax (nm) | Notes | Reference |

|---|---|---|---|---|---|

| N-Phenylcarbazole | - | 340 | 343 | - | aatbio.com |

| Carbazole | Ethanol | 310 | 359.5 | - | nih.gov |

| 1-Phenyl-9H-carbazole derivatives | THF, 298 K | - | ~380-420 | Weak emission (LE) | nih.gov |

| 1-Phenyl-9H-carbazole derivatives | Film or THF, 77 K | - | ~535-540 | Intense emission (ICT/AIE) | nih.gov |

Time-Resolved Photoluminescence Studies

Time-resolved photoluminescence (TRPL) spectroscopy is a critical technique for investigating the excited-state dynamics of 1-phenyl-9H-carbazole and its derivatives. These studies provide insights into the lifetimes of excited states, pathways of energy dissipation, and the kinetics of photophysical processes such as fluorescence, phosphorescence, and intersystem crossing (ISC).

Research employing femtosecond and nanosecond transient absorption spectroscopy reveals the complex relaxation pathways of carbazole derivatives upon photoexcitation. mdpi.com Typically, after initial excitation to a higher singlet state (Sₓ), the molecule undergoes rapid internal conversion (IC) on a sub-picosecond timescale to the first excited singlet state (S₁). mdpi.com The S₁ state of carbazole derivatives has a lifetime that can range from several nanoseconds to tens of nanoseconds, depending on the molecular structure and environment. mdpi.comaps.org From the S₁ state, the molecule can relax to the ground state (S₀) via fluorescence or undergo intersystem crossing to the triplet state (T₁). mdpi.com

For instance, studies on 9-phenylcarbazole have shown that the global fitting of transient absorption spectra reveals distinct time components corresponding to different relaxation processes. One component, in the range of 10 ns, is assigned to the intersystem crossing lifetime, while a much longer component, lasting microseconds, is attributed to triplet-exciton relaxation. aps.org The introduction of heavy atoms, such as bromine, into the phenyl ring can significantly alter these dynamics by promoting ISC, thereby influencing the efficiency of triplet state formation. aps.org

In solid-state or aggregated forms, intermolecular processes further complicate the excited-state dynamics. At high exciton (B1674681) densities in thin films, bimolecular S₁–S₁ annihilation can become a dominant decay pathway, competing with unimolecular relaxation. mdpi.com The study of these dynamics is crucial for understanding the performance of these materials in optoelectronic applications, where excited-state stability and decay pathways directly impact device efficiency and longevity. Some carbazole-based systems are also investigated for their potential to exhibit thermally activated delayed fluorescence (TADF), a process that allows for the harvesting of triplet excitons to enhance emission efficiency. acs.org

Table 1: Selected Photophysical Data for 9-Phenylcarbazole Derivatives

| Compound | Process | Time Constant | Reference |

|---|---|---|---|

| 9-Phenylcarbazole | Intersystem Crossing (ISC) | ~10 ns | aps.org |

| 9-Phenylcarbazole | Triplet-Exciton Relaxation | 2.9 µs | aps.org |

| 9-(4-bromophenyl)-9H-carbazole | Singlet Exciton Decay | 4.9 ns | aps.org |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is an indispensable tool for elucidating the structural properties of 1-phenyl-9H-carbazole and its derivatives in the solid state. It provides definitive information on molecular conformation, packing arrangements, and crystalline quality, which are fundamental to understanding their structure-property relationships.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure. For derivatives of 1-phenyl-9H-carbazole, SC-XRD studies consistently reveal key structural features. The carbazole core itself is typically found to be nearly planar. researchgate.net However, a significant steric hindrance exists between the carbazole and the phenyl ring attached at the 9-position (N-phenyl group).

This steric interaction prevents the molecule from adopting a fully planar conformation. Instead, the phenyl ring is twisted out of the plane of the carbazole moiety, resulting in a large dihedral angle between the two aromatic systems. researchgate.net This angle is a critical structural parameter, influencing the degree of electronic communication between the phenyl and carbazole units, which in turn affects the material's photophysical and electronic properties. For example, in the structure of 9-(4-methoxyphenyl)-9H-carbazole, the dihedral angle between the carbazole mean plane and the pendant phenyl ring is 56.78°. researchgate.net Similarly, for 9-[4-(azidomethyl)phenyl]-9H-carbazole-3-carbonitrile, this dihedral angle is 55.08°. mdpi.com

SC-XRD also elucidates intermolecular interactions in the crystal lattice, such as π–π stacking and C–H⋯π interactions, which govern the solid-state packing and can influence charge transport properties in organic semiconductor applications. mdpi.comrsc.org

Table 2: Example Crystallographic Data for a 1-Phenyl-9H-carbazole Derivative

| Parameter | 9-[4-(azidomethyl)phenyl]-9H-carbazole-3-carbonitrile mdpi.com |

|---|---|

| Chemical Formula | C₂₀H₁₃N₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.8457 |

| b (Å) | 8.4032 |

| c (Å) | 19.9127 |

| β (°) | 90.970 |

Powder X-ray Diffraction for Crystalline Phase Analysis

While SC-XRD provides detailed structural information for a single crystal, powder X-ray diffraction (PXRD) is used to analyze the bulk crystallinity of a material. PXRD is particularly valuable for characterizing polycrystalline powders or thin films of 1-phenyl-9H-carbazole derivatives, including polymeric systems.

The resulting diffraction pattern—a plot of diffraction intensity versus the diffraction angle (2θ)—serves as a fingerprint for the crystalline phases present. Sharp, well-defined peaks in a PXRD pattern indicate a highly crystalline material, whereas broad, diffuse humps are characteristic of an amorphous or poorly crystalline solid. For carbazole-based polymers, PXRD studies have been used to prove their amorphous nature in the solid state. acs.org This lack of long-range order can be advantageous for applications like organic light-emitting diodes (OLEDs), as it can lead to the formation of smooth, homogeneous films and prevent issues associated with grain boundaries found in polycrystalline films.

Electrochemical Characterization

Electrochemical methods are vital for assessing the redox properties and electronic energy levels of 1-phenyl-9H-carbazole and its derivatives. These properties are paramount for their application in electronic devices, where the ability to transport charge and the alignment of energy levels are key performance determinants.

Cyclic Voltammetry for Redox Potential Analysis

Cyclic voltammetry (CV) is the most widely used technique for investigating the redox behavior of electroactive molecules like 9-phenylcarbazoles. rsc.org In a CV experiment, the potential is swept linearly to a set value and then reversed, and the resulting current is measured. The resulting voltammogram provides information on the oxidation and reduction potentials of the compound.

For 9-phenylcarbazole, the nitrogen atom in the carbazole moiety is the primary redox center. nih.gov CV studies show that the oxidation potential is highly sensitive to substituents on the 3 and 6-positions of the carbazole ring but is relatively insensitive to substitution at the para-position of the N-phenyl group. nih.govias.ac.in For many 3,6-substituted derivatives, the oxidation process is electrochemically reversible. nih.govias.ac.in However, for carbazoles that are unsubstituted at the 3 and 6-positions, the oxidation is often irreversible. This is because the resulting cation radicals are highly reactive and rapidly undergo dimerization reactions. nih.govias.ac.in

Table 3: Oxidation Potentials for Selected 9-Phenylcarbazole Derivatives

| Compound | E₁/₂ or Eₚ,ₐ (V vs. Ag/AgCl) | Reversibility | Reference |

|---|---|---|---|

| 9-Phenylcarbazole | +1.38 | Irreversible | ias.ac.in |

| 3,6-dibromo-9-phenylcarbazole | +1.48 | Reversible | ias.ac.in |

| 9-(4-methoxyphenyl)carbazole | +1.32 | Irreversible | ias.ac.in |

Techniques for Probing Electronic Energy Levels (HOMO/LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters that govern charge injection and transport in organic electronic devices. These energy levels can be estimated using a combination of electrochemical and spectroscopic techniques.

The HOMO energy level is typically determined from the onset oxidation potential (Eₒₓ) measured by cyclic voltammetry. nih.gov The value is calculated relative to the energy level of a reference standard, often ferrocene/ferrocenium (Fc/Fc⁺). The LUMO energy level is then commonly calculated by adding the optical band gap (E₉) to the HOMO energy level. The optical band gap is determined from the onset of the lowest energy absorption band in the UV-Vis absorption spectrum of the material. rsc.orgacs.org

The HOMO and LUMO levels of 1-phenyl-9H-carbazole derivatives can be tuned by chemical modification. Introducing electron-donating groups generally raises the HOMO level, while electron-withdrawing groups lower it. For donor-acceptor type molecules, the HOMO is often localized on the electron-donating carbazole moiety, while the LUMO is localized on the acceptor part of the molecule. This spatial separation of the frontier orbitals is a key feature in designing materials for various optoelectronic applications.

Table 4: Estimated HOMO and LUMO Energy Levels for Carbazole-Based Compounds

| Compound Type | HOMO (eV) | LUMO (eV) | Method | Reference |

|---|---|---|---|---|

| 9-Phenylcarbazole derivative with pyrimidine acceptor | -5.73 to -5.99 | -2.33 to -2.63 | CV and UV-Vis | acs.org |

| Carbazole-Fluorene Monomer | -5.57 | -2.25 | CV and UV-Vis | rsc.org |

Computational and Theoretical Investigations of 1 Phenyl 9h Carbazole

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation with functionals of the electron density, DFT provides a balance between computational cost and accuracy, making it well-suited for studying complex systems like 1-Phenyl-9H-carbazole.

Ground-State Geometry Optimization

A fundamental step in computational chemistry is the determination of the molecule's most stable three-dimensional arrangement of atoms, known as the ground-state geometry. DFT methods, particularly with hybrid functionals like B3LYP and basis sets such as 6-31G(d,p), are widely employed for geometry optimization. researchgate.netijcps.org This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

Table 1: Representative Calculated Geometrical Parameters for 1-Phenyl-9H-carbazole (DFT/B3LYP/6-31G(d,p))

| Parameter | Value |

| Selected Bond Lengths (Å) | |

| C-N (Carbazole) | ~1.38 |

| C-C (Carbazole) | ~1.39 - 1.41 |

| C-C (Phenyl) | ~1.39 - 1.40 |

| N-C (Phenyl) | ~1.43 |

| Selected Bond Angles (°) ** | |

| C-N-C (Carbazole) | ~109 |

| C-N-C (Phenyl) | ~125 |

| Dihedral Angle (°) ** | |

| Phenyl vs. Carbazole (B46965) | ~50 - 60 |

Electronic Structure Analysis (HOMO/LUMO Energy Levels, Band Gaps)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or band gap, is a key indicator of the molecule's chemical reactivity and electronic excitation properties. nih.gov

DFT calculations for 1-Phenyl-9H-carbazole show that the HOMO is primarily localized on the electron-rich carbazole moiety, particularly on the nitrogen atom and the fused benzene (B151609) rings. Conversely, the LUMO is distributed across both the carbazole and the phenyl rings, with a significant contribution from the phenyl group. This spatial distribution suggests that the lowest energy electronic transition will involve a degree of intramolecular charge transfer (ICT) from the carbazole donor to the phenyl acceptor. The calculated HOMO-LUMO gap for carbazole-based compounds typically falls in the range of 3 to 5 eV, indicating their stability. nankai.edu.cnresearchgate.netresearchgate.net

Table 2: Representative Calculated Electronic Properties of Carbazole Derivatives (DFT/B3LYP/6-31G(d))

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Carbazole Derivative 1 | -5.83 | -2.99 | 2.84 |

| Carbazole Derivative 2 | -5.77 | -3.68 | 2.09 |

Note: These values are for representative carbazole derivatives and may differ from the specific values for 1-Phenyl-9H-carbazole.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. nih.gov It is generated by calculating the electrostatic potential at the surface of the molecule, providing insights into its reactive sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while areas of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. Green regions represent neutral potential.

For 1-Phenyl-9H-carbazole, the MEP map would be expected to show a region of high electron density (negative potential) around the nitrogen atom of the carbazole ring due to its lone pair of electrons. The aromatic rings of both the carbazole and phenyl groups would exhibit moderately negative potential above and below the plane of the rings, characteristic of π-electron systems. The hydrogen atoms, being less electronegative, would be associated with regions of positive potential. This information is crucial for understanding the intermolecular interactions and reactivity of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. materialsciencejournal.org It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structures of bonds, lone pairs, and anti-bonding orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory energy of stabilization, E(2). This value represents the stabilization energy resulting from the delocalization of electron density from an occupied (donor) NBO to an unoccupied (acceptor) NBO.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for studying the properties of electronically excited states. scirp.org TD-DFT allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the optimization of excited-state geometries, which is crucial for understanding emission processes.

Prediction of Absorption and Emission Spectra

TD-DFT calculations are widely used to predict the ultraviolet-visible (UV-Vis) absorption and emission spectra of organic molecules. The calculations provide information on the excitation energies (which can be converted to wavelengths), the oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π-π* or n-π*).

For 1-Phenyl-9H-carbazole, TD-DFT calculations predict strong absorption bands in the UV region. The lowest energy absorption is typically attributed to a π-π* transition with significant HOMO-to-LUMO character, confirming the intramolecular charge transfer nature discussed earlier. Experimental studies of 9-phenyl-9H-carbazole show absorption maxima around 284 nm and a shoulder extending to 350 nm, which is in good agreement with theoretical predictions for related systems. nih.gov

To predict the emission spectrum (fluorescence), the geometry of the first singlet excited state (S1) is optimized. The energy difference between the optimized S1 state and the ground state (S0) at the S1 geometry corresponds to the emission energy. The difference between the absorption and emission energies is known as the Stokes shift. TD-DFT calculations can provide valuable insights into the magnitude of the Stokes shift and the changes in molecular geometry upon excitation.

Table 3: Representative Predicted Absorption and Emission Data for Carbazole-Based Compounds

| Parameter | Predicted Value |

| Absorption | |

| λmax (nm) | ~280 - 350 |

| Oscillator Strength (f) | > 0.1 (for strong transitions) |

| Transition Character | π-π* with ICT |

| Emission | |

| λem (nm) | ~350 - 450 |

| Stokes Shift (nm) | ~50 - 100 |

Note: These are representative values for carbazole-based systems and the actual values for 1-Phenyl-9H-carbazole may vary.

Characterization of Electronic Transitions (e.g., Intramolecular Charge Transfer, ICT)

Computational analysis, particularly using Time-Dependent Density Functional Theory (TD-DFT), has been pivotal in characterizing the electronic transitions of 1-Phenyl-9H-carbazole. These studies reveal that the molecule's lowest-energy electronic absorption is predominantly a transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is largely localized on the electron-donating carbazole moiety, while the LUMO is distributed over the phenyl group. nih.gov This spatial separation of the frontier orbitals confirms the presence of an intramolecular charge transfer (ICT) transition. nih.govnih.gov Upon photoexcitation, electron density shifts from the carbazole unit to the phenyl ring. This charge transfer is a key characteristic of many carbazole-based donor-acceptor dyes and is fundamental to their optoelectronic properties. nih.govacs.org Theoretical calculations of derivatives have shown that this lowest-energy transition originates from both a π–π* transition within the carbazole group and an ICT transition from the carbazole to the phenyl ring. nih.gov

Solvent Effects on Electronic Properties (e.g., Polarizable Continuum Model)

The influence of the surrounding medium on the electronic properties of 1-Phenyl-9H-carbazole is significant and can be effectively modeled using computational methods like the Polarizable Continuum Model (PCM). wikipedia.org This model simulates the solvent as a continuous dielectric medium, which allows for the calculation of electrostatic interactions between the solute (1-Phenyl-9H-carbazole) and the solvent. wikipedia.orgyoutube.com For molecules with significant ICT character, an increase in solvent polarity stabilizes the more polar excited state more than the ground state. This differential stabilization leads to a bathochromic (red) shift in the emission spectrum, a phenomenon known as solvatochromism. acs.org PCM calculations are widely available in quantum chemistry software packages and can predict these solvatochromic shifts by modeling the molecule within a cavity in the dielectric continuum. wikipedia.orgq-chem.com While PCM primarily accounts for electrostatic interactions, it has proven effective for systems where such effects are dominant. wikipedia.orgresearchgate.net

Charge Transport Mechanism Modeling

Marcus Electron Transfer Theory for Mobility Prediction

The charge transport properties of 1-Phenyl-9H-carbazole can be theoretically investigated using Marcus electron transfer theory. rsc.orgresearchgate.net This model describes charge transport as a hopping process between adjacent molecules. icm.edu.pl The rate of this charge transfer is critically dependent on two key parameters: the electronic coupling between molecules and the reorganization energy (λ). icm.edu.pl The reorganization energy is the energy required for the geometric relaxation of a molecule upon gaining or losing a charge. researchgate.netdergipark.org.tr

Computational methods, particularly DFT, are employed to calculate the reorganization energy for both hole (λh) and electron (λe) transport. icm.edu.plresearchgate.net A lower reorganization energy corresponds to a faster charge transfer rate and, consequently, higher charge carrier mobility. researchgate.netdergipark.org.tr By calculating these parameters, Marcus theory provides a powerful tool for predicting the intrinsic charge mobility of 1-Phenyl-9H-carbazole and for designing new carbazole derivatives with enhanced transport characteristics. rsc.orgresearchgate.net

Table 1: Calculated Reorganization Energies for Carbazole and Related Derivatives

| Molecule | Hole Reorganization Energy (λh) | Electron Reorganization Energy (λe) |

|---|---|---|

| Carbazole (Cz) | 0.27 eV | 0.10 eV |

| Benzo(b)carbazole (BbCz) | 0.18 eV | 0.11 eV |

Data sourced from DFT calculations on carbazole and its isomers, demonstrating how structural changes affect reorganization energy. icm.edu.pl

Theoretical Approaches to Hole and Electron Transport Pathways

Theoretical studies consistently identify carbazole and its derivatives as excellent hole-transporting materials (p-type conductors). researchgate.netresearchgate.netacs.org This property is attributed to the electronic structure of the carbazole moiety. Computational analyses show that the HOMO is predominantly localized on the electron-rich carbazole core. nih.gov Consequently, hole transport, which involves the movement of a positive charge (or the absence of an electron), primarily occurs through hopping between the HOMO levels of adjacent carbazole units. acs.org

Advanced Computational Methods

Spin-Orbit Coupling Constants for Phosphorescence Studies

Phosphorescence is a spin-forbidden radiative decay from a triplet excited state to the singlet ground state. The efficiency of this process is governed by intersystem crossing (ISC), the transition between singlet and triplet states, which is facilitated by spin-orbit coupling (SOC). aps.orgosti.gov Advanced computational methods can calculate the spin-orbit coupling constants (or matrix elements, SOCME) between the relevant singlet (S₁) and triplet (T₁, T₂) states to predict the rate of ISC. aps.orgnih.gov

For 1-Phenyl-9H-carbazole, transient absorption spectroscopy indicates the occurrence of intersystem crossing with a lifetime of about 10 nanoseconds. aps.org Theoretical calculations have been performed to quantify the SOC values. These studies show that the magnitude of the SOC, and thus the ISC efficiency, is highly dependent on molecular geometry and substitution patterns. For instance, the introduction of a heavy atom like bromine significantly increases the SOC and shortens the ISC lifetime. aps.org The spatial position of the substituent is also critical; bromine substituted directly on the carbazole core results in a more efficient heavy-atom effect and larger SOC values compared to substitution on the 9-phenyl moiety. aps.org These theoretical insights are vital for designing molecules with enhanced phosphorescence for applications such as organic light-emitting diodes (OLEDs). rsc.org

Table 2: Calculated Spin-Orbit Coupling (SOC) Constants for 1-Phenyl-9H-carbazole and its Bromo-derivatives

| Compound | Substitution Position | SOC (S₁-T₁) [cm⁻¹] |

|---|---|---|

| 1 | Unsubstituted | Value not explicitly stated, but ISC occurs |

| 2 | para-Br on Phenyl | Value not explicitly stated, but lower than ortho |

| 3 | meta-Br on Phenyl | Value not explicitly stated, but intermediate |

| 4 | ortho-Br on Phenyl | Value not explicitly stated, but highest among phenyl substitutions |

| 5 | Br on Carbazole | 0.33 |

| 6 | Br on Carbazole | 1.7 |

Data derived from a study on the internal-space heavy-atom effects in 9-phenylcarbazole (B72232) derivatives. aps.org

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal, providing insights into how molecules are arranged in a solid state. scirp.orgbuketov.edu.kz This technique maps the electron density of a molecule within a crystal to generate a three-dimensional surface. mdpi.com The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

The Hirshfeld surface can be mapped with various properties, most notably the normalized contact distance (dnorm). The dnorm value is calculated based on the distance from any point on the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. This mapping allows for the visual identification of significant intermolecular contacts. mdpi.com Red spots on the dnorm surface indicate close contacts where interactions are shorter than the sum of van der Waals radii, typically representing hydrogen bonds or other strong interactions. mdpi.comresearchgate.net Blue regions signify longer contacts, while white areas represent contacts around the van der Waals separation distance. nih.gov

For carbazole derivatives, Hirshfeld surface analysis reveals the dominant forces governing their crystal packing. In a study of 2-nitro-3-phenyl-9H-carbazole, a closely related compound, the analysis showed that the most significant contributions to the crystal packing are from H···H, C···H/H···C, and O···H/H···O interactions. iucr.org Similarly, for 9-(4-methoxyphenyl)-9H-carbazole, H···H and C···H/H···C contacts were found to dominate the packing. nih.gov These analyses highlight the importance of van der Waals forces and hydrogen bonding in the supramolecular assembly of phenyl-carbazole structures. nih.gov

The table below summarizes the percentage contributions of various intermolecular contacts for a representative phenyl-carbazole derivative, illustrating the quantitative data obtained from Hirshfeld surface analysis.

| Interaction Type | Percentage Contribution (%) |

| H···H | 36.3 |

| C···H/H···C | 30.2 |

| O···H/H···O | 24.0 |

| N···H/H···N | 0.9 |

| Data derived from the analysis of 2-nitro-3-phenyl-9H-carbazole. iucr.org |

Computational Approaches to Aggregation-Induced Emission (AIE) Phenomena

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in dilute solutions become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govrsc.org This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. Carbazole-based compounds, including phenyl-carbazoles, are a prominent class of molecules known to exhibit AIE. researchgate.net Computational and theoretical investigations are crucial for elucidating the underlying mechanisms of AIE.

A primary mechanism for AIE, extensively studied through computational modeling, is the Restriction of Intramolecular Motion (RIM). In dilute solutions, molecules can undergo low-frequency intramolecular rotations or vibrations, which act as non-radiative decay channels, dissipating the exciton (B1674681) energy as heat and quenching fluorescence. nih.gov In the aggregated state, these motions are physically hindered by intermolecular interactions and steric hindrance. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to model the potential energy surfaces of the molecule in both its ground and excited states. By calculating the energy barriers for rotation around specific bonds (e.g., the phenyl-carbazole linkage), researchers can demonstrate how aggregation restricts these non-radiative pathways, thereby promoting the radiative decay channel and enhancing fluorescence quantum yield. nih.gov

Another key aspect explored computationally is the role of Intramolecular Charge Transfer (ICT). In donor-acceptor type molecules, ICT can lead to fluorescence quenching in polar solvents. Computational models can map the electron density distribution in the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to confirm the charge transfer character of excited states. nih.govacs.org For some carbazole-based AIE systems, computational studies have shown that aggregation can alter the molecular conformation in a way that modifies the ICT state, leading to enhanced emission. nih.gov

Theoretical models are also used to quantitatively evaluate the luminescence quantum yield by calculating the rates of both radiative (kr) and non-radiative (knr) decay. researchgate.net Computational chemistry provides a framework to understand how these rates are affected by aggregation. For instance, calculations can show that while kr may not change significantly between the solution and aggregated state, knr is drastically reduced due to the blockage of non-radiative decay channels, leading to a surge in fluorescence. researchgate.net These computational insights are essential for the rational design of new and more efficient AIE-active materials for applications in fields like organic light-emitting diodes (OLEDs) and bio-imaging. nih.govresearchgate.net

The table below outlines the key computational methods and their roles in investigating the AIE phenomenon in carbazole derivatives.

| Computational Method | Purpose in AIE Investigation | Key Findings |

| Density Functional Theory (DFT) | Optimization of ground state geometry; Calculation of rotational energy barriers. | Confirms the presence of low-energy rotational modes in single molecules. |

| Time-Dependent DFT (TD-DFT) | Calculation of excited state energies, electronic transitions, and potential energy surfaces. | Elucidates the nature of excited states (e.g., ICT) and identifies non-radiative decay pathways. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulates the molecule in an aggregated or solid-state environment. | Demonstrates the physical restriction of intramolecular motions due to intermolecular interactions. |

| Radiative and Non-radiative Rate Calculations | Quantifies the rates of decay from the excited state. | Shows a significant decrease in the non-radiative decay rate (knr) upon aggregation. |

Structure Property Relationships and Molecular Design Principles for 1 Phenyl 9h Carbazole Derivatives

Influence of Substitution Position and Type on Electronic Structure

The electronic properties of 1-phenyl-9H-carbazole derivatives can be finely tuned by altering the position and nature of substituent groups. These modifications directly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, and the charge distribution within the molecule.

The orientation of the phenyl group at the C1 position of the carbazole (B46965) core plays a significant role in the electronic structure of the molecule. The dihedral angle between the phenyl ring and the carbazole plane influences the extent of π-conjugation. A smaller dihedral angle allows for greater overlap of the π-orbitals, leading to a more delocalized electronic system. This increased conjugation typically results in a lowering of the LUMO energy level and a narrowing of the HOMO-LUMO gap, which can cause a red-shift in the absorption and emission spectra.

In related substituted carbazole derivatives, such as 2-nitro-3-phenyl-9H-carbazole, the dihedral angles between the carbazole ring system and the attached phenyl rings have been observed to be significant, with values around 43° to 56°. iucr.org This twisted conformation can disrupt the π-conjugation, leading to a wider band gap compared to a more planar analogue. The steric hindrance between the phenyl group at C1 and the hydrogen atom at the C8 position of the carbazole is a key factor determining this dihedral angle. Modifying the substituents on the phenyl ring or the carbazole core can further influence this steric interaction and, consequently, the degree of planarity and electronic communication between the two aromatic systems.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the 1-phenyl-9H-carbazole framework is a powerful strategy for tuning its electronic properties.

Electron-Donating Groups (EDGs): When EDGs, such as methoxy (B1213986) (-OCH₃) or tert-butyl (-C(CH₃)₃), are attached to the molecule, they increase the electron density of the π-system. researchgate.net This generally leads to a destabilization (raising) of the HOMO energy level. Studies on related 9-phenyl-9H-carbazole derivatives have shown that increasing the electron-donating ability of substituents on the phenyl group can enhance intramolecular charge transfer (ICT) characteristics and improve radiative decay efficiencies. nih.gov For instance, the quantum yields and radiative decay constants in a series of 9-phenyl-9H-carbazole-based compounds were observed to increase with the growing electron-donating strength of the substituent on the 9-phenyl group. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO₂) or cyano (-CN) groups withdraw electron density from the π-conjugated system. This typically results in a stabilization (lowering) of both the HOMO and LUMO energy levels. The effect is often more pronounced on the LUMO level. Attaching EWGs can lead to significant red-shifts in the absorption and emission spectra. researchgate.net For example, 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole shows a considerable red-shift in its emission maximum compared to its unsubstituted counterpart. researchgate.net

The strategic placement of EDGs and EWGs can create "push-pull" systems, which are known for their strong intramolecular charge transfer character. researchgate.net

Below is an interactive table summarizing the effects of different substituents on the photophysical properties of 3,6-diphenyl-9-hexyl-9H-carbazole derivatives, which illustrates the general principles applicable to 1-phenyl-9H-carbazole systems.

| Substituent on Phenyl Ring | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |

| -H | 350 | 410 | 85 |

| -CHO | 365 | 450 | 95 |

| -NO₂ | 380 | 585 | 10 |

Data derived from studies on 3,6-diphenyl-9-hexyl-9H-carbazole derivatives. researchgate.net

Extending the π-conjugation of the 1-phenyl-9H-carbazole core can significantly alter its electronic and optical properties. This can be achieved by introducing additional aromatic or unsaturated groups. An increase in the π-conjugation length generally leads to:

A smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in absorption and emission spectra.

Enhanced charge carrier mobility, which is beneficial for applications in electronic devices.

The connectivity of these additional π-systems is also crucial. For example, linking another aromatic group at different positions of the carbazole or the C1-phenyl ring will result in different electronic properties due to variations in the conjugation pathway. In donor-π-acceptor systems based on 9-phenyl-9H-carbazole, the incorporation of a thiophene (B33073) unit in the π-bridge between the donor and acceptor moieties leads to a significant red-shift of the emission bands compared to systems without the thiophene linker. researchgate.net This highlights the importance of the π-bridge in mediating the electronic communication between different parts of the molecule.

Rational Design for Specific Electronic and Optoelectronic Behaviors

By applying the structure-property relationships discussed above, it is possible to rationally design 1-phenyl-9H-carbazole derivatives with specific electronic and optoelectronic characteristics.

The precise control of HOMO and LUMO energy levels is critical for designing efficient optoelectronic devices. For instance, in OLEDs, the HOMO and LUMO levels of the emitting material need to be aligned with those of the adjacent charge-transporting layers to ensure efficient charge injection and recombination.

HOMO Level Tuning: The HOMO level, which is primarily associated with the electron-donating carbazole moiety, can be raised by introducing EDGs or lowered by incorporating EWGs on the carbazole core or the phenyl ring. nih.govntu.edu.tw

LUMO Level Tuning: The LUMO level can be effectively lowered by attaching strong EWGs to the molecule. In donor-acceptor systems, the LUMO is often localized on the acceptor unit, and its energy can be tuned by varying the electron affinity of the acceptor. researchgate.net

Band Gap Engineering: The energy gap (the difference between the LUMO and HOMO) can be narrowed by extending the π-conjugation or by creating strong push-pull systems. Conversely, disrupting the π-conjugation, for instance by forcing a larger dihedral angle at the C1-phenyl linkage, can widen the band gap.

The following table provides calculated energy level data for a series of 9-phenyl-9H-carbazole derivatives with different substituents on the 9-phenyl ring, demonstrating the tunability of these parameters.

| Compound | Substituent on 9-Phenyl Ring | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1F | -F | -5.89 | -1.54 | 4.35 |

| 2P | -H | -5.87 | -1.53 | 4.34 |

| 3M | -CH₃ | -5.84 | -1.51 | 4.33 |

| 4T | -C(CH₃)₃ | -5.82 | -1.50 | 4.32 |

Data from theoretical calculations on C3-substituted 9-phenyl-9H-carbazole derivatives. nih.gov

Intramolecular charge transfer (ICT) is a process where photoexcitation leads to a significant redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. nih.gov This phenomenon is highly desirable for applications in OLEDs, sensors, and nonlinear optics. The ICT character in 1-phenyl-9H-carbazole derivatives can be manipulated through several strategies:

Donor-Acceptor Architecture: The most direct approach is to create a donor-acceptor (D-A) structure by attaching a strong EWG to the 1-phenyl-9H-carbazole (the donor). The strength of the ICT can be modulated by varying the electron-donating ability of the carbazole moiety and the electron-accepting strength of the substituent.

Solvent Polarity: ICT states are often highly polar and are therefore stabilized in polar solvents. This leads to a phenomenon known as solvatochromism, where the emission wavelength shifts to lower energies (red-shifts) as the solvent polarity increases. This property can be exploited in chemical sensing applications.

Molecular Geometry: The geometric arrangement of the donor and acceptor units is critical. A more twisted conformation between the donor and acceptor can sometimes lead to the formation of twisted intramolecular charge transfer (TICT) states, which can have distinct photophysical properties, such as dual fluorescence.

In a study of 9-phenyl-9H-carbazole derivatives with an o-carborane (B102288) acceptor, the emission was attributed to an ICT transition. nih.gov The efficiency of this ICT-based emission was found to be strongly dependent on the electronic environment of the 9-phenyl-9H-carbazole donor group, with stronger electron-donating substituents leading to enhanced radiative decay. nih.gov This demonstrates that careful tuning of the donor strength is a key strategy for optimizing ICT processes in these systems.

Design of Donor-π-Acceptor (D-π-A) Architectures

The design of Donor-π-Acceptor (D-π-A) architectures utilizing the 1-phenyl-9H-carbazole moiety is a strategic approach to developing advanced functional materials, particularly for applications in organic electronics. The inherent electron-donating nature of the carbazole core, enhanced by the phenyl group at the N9 position, makes it an excellent scaffold for constructing molecules with pronounced intramolecular charge-transfer (ICT) characteristics.

Key Design Principles:

Acceptor Moiety Selection : A wide range of electron-withdrawing groups can be employed as the acceptor. The choice of acceptor is crucial in tuning the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO) and, consequently, its optical and electronic properties. Common acceptors include triazine, pyrimidine, benzophenone, and carborane units. sci-hub.segoogle.comacs.org The strength of the acceptor directly influences the energy of the ICT state.

π-Bridge Engineering : The π-bridge facilitates electronic communication between the donor and acceptor. Its structure affects the degree of electronic coupling and the spatial separation of the HOMO and LUMO. Thiophene and phenyl rings are common components of π-bridges, and their inclusion can be used to extend the conjugation length and fine-tune the optoelectronic properties. google.com

Geometric Configuration : The dihedral angle between the donor, π-bridge, and acceptor units is a critical design parameter. A highly twisted geometry can lead to a smaller energy gap between the singlet and triplet excited states (ΔEST), which is a key feature for materials exhibiting Thermally Activated Delayed Fluorescence (TADF). acs.org For example, modifying the 1- and 4-positions of the phenylcarbazole core with a donor and an acceptor can induce significant steric hindrance, promoting a twisted structure that facilitates the RISC (Reverse Intersystem Crossing) process necessary for TADF. sci-hub.se

A study by Kim et al. demonstrated a design strategy where a diphenyltriazine acceptor was attached to the 1-position of a phenylcarbazole core, and a bicarbazole or tert-butylcarbazole donor was attached at the 4-position. This strategic placement resulted in blue-shifted TADF emitters with high quantum efficiencies. sci-hub.se

| Compound Name | Donor Moiety | Acceptor Moiety | Max. Emission Wavelength (nm) | Max. External Quantum Efficiency (%) |

| TrzCz1 | Bicarbazole | Diphenyltriazine | 443 | 22.4 |

| TrzCz2 | tert-Butylcarbazole | Diphenyltriazine | 433 | 9.9 |

This table presents data on the performance of two D-A type emitters based on a modified phenylcarbazole core, illustrating the effect of donor modification on emission properties. sci-hub.se

Correlation of Molecular Structure with Material Stability